molecular formula C9H12FN B1396155 1-(2-Fluoro-4-methyl-phenyl)-ethylamine CAS No. 1270514-56-1

1-(2-Fluoro-4-methyl-phenyl)-ethylamine

Cat. No.: B1396155
CAS No.: 1270514-56-1
M. Wt: 153.2 g/mol
InChI Key: ZSYGWJREJLLXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methyl-phenyl)-ethylamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methyl-phenyl)-ethylamine typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethylamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-methyl-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethylamine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-Fluoro-4-methyl-phenyl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methyl-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The fluorine atom and ethylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 2-Fluoro-4-methylaniline
  • 2-Fluoro-4-methylacetophenone

Comparison: 1-(2-Fluoro-4-methyl-phenyl)-ethylamine is unique due to the presence of both a fluorine atom and an ethylamine group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-fluoro-4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYGWJREJLLXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-methyl-phenyl)-ethylamine
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-methyl-phenyl)-ethylamine
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-4-methyl-phenyl)-ethylamine
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoro-4-methyl-phenyl)-ethylamine
Reactant of Route 5
1-(2-Fluoro-4-methyl-phenyl)-ethylamine
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-4-methyl-phenyl)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.